molecular formula C18H21N2O5S- B1264179 Propicillin(1-)

Propicillin(1-)

Cat. No. B1264179
M. Wt: 377.4 g/mol
InChI Key: HOCWPKXKMNXINF-XQERAMJGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Propicillin(1-) is a penicillinate anion. It is a conjugate base of a propicillin.

Scientific Research Applications

1. Propicillin in Chronic Bronchitis Treatment Propicillin, a semi-synthetic penicillin, has been used in clinical trials for treating chronic bronchitis. A study conducted at Maidstone Chest Clinic compared its efficacy and toleration against penicillin V and oxytetracycline, with a dosage of 250mg four times daily over six weeks (D. Pugh, 1964).

2. Propicillin's Effect on Periodontal Bacteria Research on propicillin's antibiotic properties against periodontal bacteria involved using continuously growing mixed cultures obtained from periodontal plaque. Studies showed that propicillin, in specific concentrations, selectively suppressed certain bacteria like Prevotella intermedia, while being less effective on others (J. S. Hoeven & C. V. D. Kieboom, 1991).

3. Penicillin's Clinical Use and Synthesis Early clinical studies of penicillin, including propicillin, focused on various methods of administration, such as continuous subcutaneous and intravenous infusions. These studies were significant for understanding the stability, solubility, and effectiveness of penicillin in different mediums (A. L. Bloomfield, L. Rantz, W. M. Kirby, 1944).

4. Chemical Modification of Penicillin The chemical constitution of penicillin has been a subject of extensive research. Modifications of the penicillin molecule have led to derivatives that are resistant to bacterial enzyme attacks. This has been a significant advancement in extending the action of naturally occurring compounds (P. Mitchell, 1949).

properties

Product Name

Propicillin(1-)

Molecular Formula

C18H21N2O5S-

Molecular Weight

377.4 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)/p-1/t11?,12-,13+,16-/m1/s1

InChI Key

HOCWPKXKMNXINF-XQERAMJGSA-M

Isomeric SMILES

CCC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3

Canonical SMILES

CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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